2-(4-Methyl-2-thiazolyl)-Benzothiazole
Description
Properties
CAS No. |
1283595-58-3 |
|---|---|
Molecular Formula |
C11H8N2S2 |
Molecular Weight |
232 |
Synonyms |
2-(4-Methyl-2-thiazolyl)-Benzothiazole |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Benzothiazole Derivatives
General Synthetic Approaches to the Benzothiazole (B30560) Ring System
The construction of the benzothiazole core typically involves the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. The most prevalent starting material for many of these syntheses is 2-aminothiophenol (B119425) or its derivatives, which can react with a variety of electrophilic partners to build the heterocyclic system.
Cyclization reactions are a fundamental approach to forming the benzothiazole ring. These methods often involve the intramolecular formation of a carbon-sulfur or carbon-nitrogen bond.
One common strategy is the oxidative cyclization of N-arylthioureas. For instance, N-arylthioureas can undergo RuCl3-catalyzed intramolecular oxidative coupling to yield 2-aminobenzothiazoles in high yields. nih.gov This reaction demonstrates good functional group tolerance, although electron-rich substrates tend to be more reactive. nih.gov Similarly, palladium acetate (B1210297) can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to produce 2-(dialkylamino)benzothiazoles. nih.gov
Another approach involves the cyclization of thioformanilides. The intramolecular cyclization of these precursors provides a convenient route to substituted benzothiazole scaffolds. medicaljournalshouse.com Reductive cyclization of bis[2-(acylamino)phenyl] disulfides using reagents like tin(II) chloride can also afford 2-substituted benzothiazoles. thieme-connect.de Furthermore, the Jacobson synthesis, which involves the cyclization of nitro-substituted thiobenzanilides followed by reduction, is a well-established method for preparing 2-(aminophenyl)benzothiazoles. nih.gov
The table below summarizes various cyclization strategies for benzothiazole synthesis.
| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |
| N-arylthioureas | RuCl3 | 2-Aminobenzothiazoles | High yields, good functional group tolerance | nih.gov |
| N-aryl-N′,N′-dialkylthioureas | Pd(OAc)2 | 2-(Dialkylamino)benzothiazoles | Good yields | nih.gov |
| Thioformanilides | - | Substituted benzothiazoles | Convenient access to derivatives | medicaljournalshouse.com |
| Bis[2-(acylamino)phenyl] disulfides | SnCl2, HCl | 2-Substituted 4,7-dimethylbenzothiazoles | Reductive cyclization | thieme-connect.de |
| Nitro-substituted thiobenzanilides | Jacobson synthesis conditions | 2-(Nitrophenyl)benzothiazoles | Subsequent reduction yields aminophenyl derivatives | nih.gov |
Condensation reactions represent the most widely used method for synthesizing benzothiazole derivatives. nih.gov This approach typically involves the reaction of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, acyl chloride, or ester. nih.govnih.gov
The reaction of 2-aminothiophenol with aldehydes is a straightforward method to obtain 2-substituted benzothiazoles. ekb.egmdpi.com Various catalysts can be employed to facilitate this condensation, including acidic catalysts like H2SO4 immobilized on silica (B1680970) gel, which has shown high reactivity. indexcopernicus.com Green and efficient methods have been developed, such as using self-neutralizing acidic CO2-alcohol systems or zinc sulfide (B99878) nanoparticles under solvent-free conditions. ekb.eg A plausible mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the aldehyde's carbonyl carbon, followed by cyclization and dehydration. ekb.eg
Carboxylic acids and their derivatives are also common reaction partners for 2-aminothiophenol. nih.gov The condensation can be promoted by reagents like polyphosphoric acid (PPA) at elevated temperatures. nih.govnih.gov For example, the reaction of 2-aminothiophenol with p-nitrobenzoic acid in the presence of PPA yields 2-(p-nitrophenyl)benzothiazole. nih.gov Triphenyl phosphite (B83602) in tetrabutylammonium (B224687) bromide offers a milder alternative for the cyclocondensation of 2-aminothiophenol with aromatic carboxylic acids. nih.gov Acyl chlorides react readily with 2-aminothiophenol, often under solvent-free conditions at room temperature, to give excellent yields of 2-substituted benzothiazoles. researchgate.net
The following table provides examples of condensation reactions for benzothiazole synthesis.
| 2-Aminothiophenol Derivative | Condensation Partner | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | Benzaldehyde | H2SO4·SiO2, ethanol (B145695) | 2-Phenylbenzo[d]thiazole | indexcopernicus.com |
| 2-Aminothiophenol | Benzaldehyde | CO2-methanol | 2-Phenylbenzo[d]thiazole | ekb.eg |
| 2-Aminothiophenol | p-Nitrobenzoic acid | Polyphosphoric acid, 150 °C | 2-(p-Nitrophenyl)benzothiazole | nih.gov |
| 2-Aminothiophenol | Aromatic carboxylic acids | Triphenyl phosphite, TBAB | 2-Substituted benzothiazoles | nih.gov |
| 2-Aminothiophenol | Aromatic benzoyl chlorides | Solvent-free, room temperature | 2-Arylbenzothiazoles | researchgate.net |
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, often enabling reactions under milder conditions and with greater functional group tolerance. nih.gov Palladium, copper, and nickel are among the most commonly used metals.
Palladium-catalyzed reactions are well-represented in the literature. For instance, the intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides can be achieved using a palladium catalyst. medicaljournalshouse.com A ligand-free and additive-free synthesis of 2-substituted benzothiazoles has been developed using Pd/C as a catalyst for the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org
Copper-catalyzed reactions are also prevalent. A one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde, catalyzed by copper, provides 2-substituted benzothiazoles in good yields. organic-chemistry.org Copper(I) iodide, in the presence of 1,10-phenanthroline, can catalyze the reaction of (2-iodophenylimino)triphenylphosphorane with thiocarboxylic acids to form benzothiazole derivatives. acs.org
More recently, nickel has been explored as a less expensive and more environmentally friendly catalyst. organic-chemistry.org A nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides 2-aminobenzothiazoles in very good yields under mild conditions. organic-chemistry.org This method features a low catalyst loading and can be scaled up easily. organic-chemistry.org Nickel catalysts have also been used in cross-coupling reactions of methylthio-substituted benzothiazoles with organozinc reagents. thieme-connect.com
Below is a table summarizing key transition metal-catalyzed syntheses of benzothiazoles.
| Catalyst | Starting Materials | Reaction Type | Key Features | Reference |
| Pd/C | o-Iodothiobenzanilide derivatives | Intramolecular cyclization | Ligand-free, additive-free, room temperature | organic-chemistry.org |
| Copper(I) iodide | 1-Iodo-2-nitroarenes, sodium sulfide, aldehyde | One-pot, three-component reaction | Good yields | organic-chemistry.org |
| Nickel(II) bromide | Arylthioureas | Intramolecular oxidative C-H functionalization | Inexpensive catalyst, mild conditions | organic-chemistry.org |
| Palladium or Nickel | Methylthio-substituted benzothiazoles, organozinc reagents | Cross-coupling | Smooth reaction at ambient temperature | thieme-connect.com |
| Ruthenium(III) chloride | N-Arylthioureas | Intramolecular oxidative coupling | High yields | nih.gov |
A one-pot, three-component reaction involving thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) at 60 °C allows for the formation of C-N and C-S bonds in a single step, producing benzothiazoles in good yields. nih.gov Another example is the synthesis of benzothiazole-tethered chromanones/coumarins via a Claisen rearrangement in a one-pot manner using a solid-state melt reaction without any catalyst or solvent. acs.org This protocol involves the cleavage of S-S and C-O bonds and the formation of C-S, C=N, and C-C bonds in a single operation. acs.org
Furthermore, 2-substituted benzothiazoles can be synthesized in a one-pot reaction from gem-dibromomethylarenes and o-aminothiophenols. researchgate.net This method is characterized by short reaction times and easy isolation of the products. researchgate.net A three-component reaction of nitroarenes, alcohols, and sulfur powder also provides 2-substituted benzothiazoles in good yields. organic-chemistry.org
The table below highlights some one-pot synthetic strategies.
| Reactants | Conditions/Catalyst | Product | Key Features | Reference |
| Thiols, oxalyl chloride, 2-aminothiophenol | n-Tetrabutylammonium iodide, 60 °C | Benzothiazole derivatives | Simultaneous C-N and C-S bond formation | nih.gov |
| Disulfides, propargyl ethers | Solid-state melt reaction | Benzothiazole-tethered chromanones/coumarins | Catalyst-free, solvent-free, Claisen rearrangement | acs.org |
| gem-Dibromomethylarenes, o-aminothiophenols | - | 2-Arylbenzothiazoles | Short reaction times, easy product isolation | researchgate.net |
| Nitroarenes, alcohols, sulfur powder | - | 2-Substituted benzothiazoles | Good functional group tolerance | organic-chemistry.org |
| 2-Iodoaniline, aromatic aldehydes, thiourea (B124793) | Fe3O4-Serine-CuI nanocatalyst, refluxing water | 2-Substituted benzothiazoles | High purity and yields, aqueous conditions | nanomaterchem.com |
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govsemanticscholar.org The synthesis of benzothiazoles has greatly benefited from this technology.
For example, 2-chloromethyl-benzothiazole can be obtained from the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for just 10 minutes. nih.gov This method is efficient and environmentally friendly. nih.gov The condensation of 2-aminothiophenol with aldehydes can be rapidly achieved under CEM-focused microwave irradiation using glycerol (B35011) as a green solvent without any catalyst. researchgate.net
Microwave irradiation has also been used for the synthesis of more complex benzothiazole-containing systems. Benzothiazolotriazine derivatives have been synthesized via a multi-step reaction sequence where each step was carried out under microwave irradiation, reducing reaction times from hours to minutes. semanticscholar.org Similarly, a one-pot, three-component reaction of 2-hydroxy-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-one with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation yields thiazole-fused pyranopyrimidinone derivatives. ingentaconnect.com This rapid, solvent-free reaction does not require a catalyst. ingentaconnect.com
The table below showcases the application of microwave irradiation in benzothiazole synthesis.
| Reactants | Conditions | Product | Key Advantages | Reference |
| 2-Aminothiophenols, chloroacetyl chloride | Acetic acid, microwave irradiation (10 min) | 2-Chloromethyl-benzothiazole | Efficient, environmentally friendly, high yield | nih.gov |
| 2-Aminothiophenol, aldehydes | Glycerol, CEM-focused microwave irradiation | 2-Substituted benzothiazoles | Rapid, catalyst-free, green solvent | researchgate.net |
| 2-Amino-6-substituted benzothiazoles, benzaldehyde, ammonium (B1175870) thiocyanate | Dioxane, microwave irradiation (1.5-2 min) | 2-Phenyl benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones | Drastically reduced reaction times | semanticscholar.org |
| 2-Hydroxy-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave irradiation | Thiazole-fused pyranopyrimidinone derivatives | One-pot, catalyst-free, solvent-free, rapid | ingentaconnect.com |
| 2-Aminothiophenol, benzoic acid derivatives | Molecular iodine, solid-phase, solvent-free, microwave irradiation (10 min) | Benzothiazole derivatives | Reduced cost, no additional chemicals or solvents | nih.gov |
Functionalization and Derivatization Strategies at the Benzothiazole Core
Once the benzothiazole ring system is constructed, further functionalization and derivatization can be carried out to introduce a wide range of substituents and modulate the properties of the molecule. These modifications can occur at the C2-position, which is particularly reactive, or on the benzene ring.
A significant area of research is the C-H functionalization of the benzothiazole core. nih.gov For instance, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.govresearchgate.net These salts are versatile intermediates that can react with various O- and N-centered nucleophiles to introduce ethers, amines, and C-N biaryl linkages. nih.govresearchgate.net This method proceeds under mild conditions and allows for the recovery of triphenylphosphine. nih.gov
The C2-position of benzothiazoles can also be functionalized through cross-coupling reactions. For example, 2-methylthiobenzo[d]thiazoles can be coupled with aryl and alkenylaluminum reagents in a nickel-catalyzed reaction to afford 2-substituted benzothiazoles. researchgate.net The C-H functionalization of the 2-position of benzothiazoles with aryl halides, arylsilanes, aromatic carboxylic acids, and arylboronic acids has also become a useful strategy for constructing 2-arylbenzothiazoles. nih.gov
Derivatization can also be achieved by introducing substituents onto the benzene ring of the benzothiazole moiety. nih.gov This is often accomplished by starting with a pre-functionalized aniline (B41778) or 2-aminothiophenol. However, direct functionalization of the benzothiazole benzene ring is also possible. For instance, Ir-catalyzed C-H borylation allows for the regioselective introduction of boryl groups at the C5 or C4 and C6 positions of 2,1,3-benzothiadiazole, a related heterocyclic system. acs.org These boryl groups can then be further transformed into other functional groups. acs.org
The SH group of 2-mercaptobenzothiazole (B37678) is another key site for functionalization. nih.gov S-arylation of 2-mercaptobenzothiazole with diaryliodonium triflates can be achieved under base-free and transition metal catalyst-free conditions to form 2-(arylthio)benzothiazoles. nih.gov
The following table summarizes various functionalization and derivatization strategies for the benzothiazole core.
| Position of Functionalization | Methodology | Reagents | Introduced Functional Group/Substituent | Reference |
| C2-position | C-H Functionalization | Triphenylphosphine, O- or N-nucleophiles | Ethers, amines, C-N biaryls | nih.govresearchgate.net |
| C2-position | Cross-Coupling | Aryl and alkenylaluminum reagents | Aryl and alkenyl groups | researchgate.net |
| C2-position | C-H Functionalization | Aryl halides, arylsilanes, etc. | Aryl groups | nih.gov |
| Benzene Ring | C-H Borylation | [Ir(OMe)COD]2, B2(pin)2 | Boryl groups | acs.org |
| 2-SH group | S-Arylation | Diaryliodonium triflates | Arylthio groups | nih.gov |
Regioselective C-2 Functionalization
The C-2 position of the benzothiazole ring is a primary site for functionalization due to the acidity of its proton. Research has established numerous protocols for the regioselective introduction of substituents at this position.
A prominent strategy involves the direct C-H functionalization of the benzothiazole core. For instance, benzothiazoles can undergo regioselective C-2 arylation. One approach utilizes triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts. These intermediates readily react with a variety of nucleophiles, including O- and N-centered nucleophiles, to yield ethers and amines under mild conditions. researchgate.net This method is atom-economical and allows for the recovery of the triphenylphosphine. researchgate.net
Transition metal catalysis is another powerful tool for C-2 functionalization. A ruthenium(II)-catalyzed ortho-amidation of 2-aryl benzothiazoles has been developed, where the benzothiazole moiety acts as an effective directing group. organic-chemistry.orgnih.gov This method employs acyl azides as the nitrogen source, proceeding via a C-H activation mechanism and releasing only nitrogen gas as a byproduct, which highlights its environmentally benign nature. organic-chemistry.orgnih.gov Iron(III) catalysts have also been used for the regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates through C-H functionalization. nih.gov
Furthermore, direct C-C bond formation at the C-2 position has been achieved. Reactions of benzothiazol-2-yl-phosphonium salts with nitrile anions provide an efficient two-step protocol for C-H functionalization under mild conditions, avoiding the need for transition metal catalysts or strongly basic reagents. researchgate.net
The following table summarizes various catalysts and reagents used for the C-2 functionalization of benzothiazoles.
| Catalyst/Reagent System | Type of Functionalization | Key Features |
| Triphenylphosphine | C-H Functionalization (Ethers, Amines) | Mild conditions, phosphine (B1218219) recovery. researchgate.net |
| Ru(II) catalyst / Acyl azides | Ortho-amidation of 2-aryl benzothiazoles | High regioselectivity, external oxidant-free. organic-chemistry.orgnih.gov |
| Iron(III) chloride | C-S bond formation | Synthesis from aryl isothiocyanates and electron-rich arenes. nih.gov |
| DMAP | C-2 Aroylation | Transition-metal-free, uses acid chlorides. thieme-connect.de |
| Iodine | Condensation with aldehydes | Efficient synthesis of 2-substituted benzothiazoles. organic-chemistry.org |
Introduction of Diverse Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the benzothiazole scaffold is a widely explored strategy to create novel molecules with enhanced or new biological activities. Various synthetic methods have been developed to introduce diverse heterocyclic moieties, particularly at the C-2 position.
One common approach is the condensation of 2-aminobenzenethiols with heterocyclic carboxylic acids or their derivatives. thieme-connect.denih.gov This method allows for the direct attachment of a pre-formed heterocyclic ring to the benzothiazole core. For example, various benzothiazole derivatives have been synthesized by reacting 2-cyanomethylbenzothiazole with different reagents to form fused heterocyclic systems like pyrazole (B372694) and pyrido[2,1-b]benzothiazole. indexcopernicus.com
Solid-phase synthesis (SPS) has emerged as a powerful tool for the efficient creation of libraries of benzothiazole derivatives. nih.gov For instance, an efficient solid-phase method has been developed for the synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides. nih.gov This involves the acylation of a resin-bound aminobenzenethiol followed by acid-mediated cyclization to release the 2-substituted benzothiazole. nih.gov
Researchers have also successfully synthesized novel benzothiazole derivatives incorporating rings such as β-lactams and tetrazoles, starting from 2-amino-6-methoxy-benzothiazole. researchgate.net These syntheses often involve multi-step reaction sequences, demonstrating the versatility of the benzothiazole core in accommodating a wide range of heterocyclic substituents. researchgate.net The synthesis of 2-(4-aminophenyl)benzothiazole, a key pharmacophore, is often achieved through the Jacobson synthesis, which involves the cyclization of nitro-substituted thiobenzanilides, followed by reduction. nih.gov
The table below highlights examples of heterocyclic moieties introduced onto the benzothiazole scaffold.
| Introduced Heterocycle | Starting Material/Method | Reference |
| Pyrazole, Pyrido[2,1-b]benzothiazole | 2-Cyanomethylbenzothiazole | indexcopernicus.com |
| Amino Acids, Peptides | Solid-Phase Synthesis (SPS) | nih.gov |
| β-Lactam, Tetrazole | 2-Amino-6-methoxy-benzothiazole | researchgate.net |
| Naphtho[2,1-d]thiazole | Aromatic amines and elemental sulfur |
Synthesis of Advanced Analogues and Hybrid Structures
The development of advanced analogues and hybrid structures containing the benzothiazole motif is a key area of research aimed at discovering compounds with superior properties. These efforts often involve the integration of the benzothiazole core with other pharmacophores or functional groups to create molecules with synergistic or novel activities.
Hybrid molecules combining benzothiazole with other heterocyclic systems have shown significant potential. For example, benzothiazole-urea-quinoline hybrid analogues have been synthesized and investigated. The synthesis of acetamide-linked benzothiazole derivatives has also been reported, involving a multi-step process starting with the Knoevenagel condensation to form thiazolidine-2,4-diones.
One-pot synthesis methods are increasingly favored for their efficiency and environmental friendliness. An effective one-pot method has been described for the synthesis of various 2-substituted benzothiazoles through an α-amidoalkylation/oxidation sequence, leading to thiazole-containing heterocycles. This approach has been optimized to produce a range of (benzo)thiazole hybrids.
The synthesis of benzothiazole analogues bearing complex substituents is another active area. For instance, benzothiazole analogues with various substitutions have been synthesized and evaluated for their urease inhibitory potential. These syntheses often start from substituted anilines, which are converted to the corresponding 2-aminobenzothiazoles and then further modified. The development of solid-phase synthesis techniques has also facilitated the creation of diverse 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides. nih.gov
The following table presents examples of advanced benzothiazole analogues and hybrid structures.
| Analogue/Hybrid Structure Type | Synthetic Approach | Key Intermediates/Reagents |
| Benzothiazole-urea-quinoline hybrids | Molecular hybridization techniques | Quinoline derivatives, urea (B33335) linkage |
| Acetamide linked benzothiazoles | Multi-step synthesis | Thiazolidine-2,4-diones, 2-amino-6-thiocyanato benzothiazole |
| Thiazole-containing hybrids | One-pot α-amidoalkylation/oxidation | α-Amidoalkylation intermediates |
| N-Aroyl-substituted iminothiazolines | Heterocyclization of aroylthioureas | 1-(Benzo[d]thiazol-2-yl)-3-aroylthioureas |
| 2-(Aminophenyl)benzothiazole peptides | Solid-phase synthesis | Resin-bound 2-aminobenzenethiol |
Specific Synthetic Pathways Relevant to 2-(4-Methyl-2-thiazolyl)-Benzothiazole and Related Structures
The synthesis of 2-(heteroaryl)-benzothiazoles, such as the target compound this compound, often involves the construction of the second heterocyclic ring onto the benzothiazole core or the coupling of pre-formed heterocyclic precursors.
A highly relevant synthetic strategy for structures of this type is the Hantzsch thiazole synthesis. This classical method involves the reaction of an α-haloketone with a thioamide. For the synthesis of a 2-thiazolyl-benzothiazole, this would typically involve the reaction of a 2-(α-haloacetyl)benzothiazole with a suitable thioamide. A related approach has been used to synthesize 2-(2,4-diaminothiazol-5-oyl)benzothiazoles, where 2-(2-bromoacetyl)benzothiazole is reacted with amidinothioureas. This method provides the C4-N3-C2-S1 atoms of the thiazole ring in a [4+1] ring construction strategy.
A direct and efficient synthesis of a closely related structure, N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, has been reported. This method involves the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. The cyclization is achieved by reacting the thiourea derivative with α-bromoacetone, which can be generated in situ from bromine and acetone (B3395972) in the presence of a base like triethylamine. This pathway directly installs the 4-methylthiazole (B1212942) ring onto the 2-amino group of a benzothiazole precursor.
Another general and widely used method for forming the benzothiazole ring itself is the condensation of a 2-aminobenzenethiol with a carboxylic acid or its derivative. researchgate.net To synthesize this compound via this route, one would need to condense 2-aminobenzenethiol with 4-methylthiazole-2-carboxylic acid. This condensation is often promoted by dehydrating agents or catalysts such as polyphosphoric acid (PPA) at elevated temperatures.
The table below outlines these specific synthetic strategies.
| Synthetic Strategy | Key Reactants | Key Features |
| Hantzsch-type Thiazole Synthesis | 2-(α-Haloacetyl)benzothiazole and a thioamide/thiourea | Forms the thiazole ring onto a pre-existing benzothiazole. |
| Heterocyclization of Thioureas | 1-(Benzo[d]thiazol-2-yl)-3-aroylthiourea and α-bromoacetone | Directly forms a 4-methylthiazole ring attached to the benzothiazole nitrogen. |
| Condensation Reaction | 2-Aminobenzenethiol and 4-methylthiazole-2-carboxylic acid | Forms the benzothiazole ring by coupling the two heterocyclic precursors. |
| Synthesis from 2-amino-6-methoxy-benzothiazole | Multi-step synthesis involving Schiff base formation and cyclization | Leads to various heterocyclic derivatives including thiazoles. researchgate.net |
Advanced Spectroscopic Characterization for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2-(4-Methyl-2-thiazolyl)-Benzothiazole, both ¹H and ¹³C NMR would provide invaluable information.
¹H NMR Spectral Analysis
A ¹H NMR spectrum would reveal the chemical environment of all protons within the molecule. It would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system, a singlet for the methyl group on the thiazole (B1198619) ring, and a signal for the remaining proton on the thiazole ring. The precise chemical shifts (δ, measured in ppm) and coupling constants (J, measured in Hz) would confirm the connectivity and substitution pattern of the two heterocyclic rings. However, no specific experimental ¹H NMR data for this compound has been reported in the accessible literature.
¹³C NMR Spectral Analysis
Similarly, a ¹³C NMR spectrum is essential for determining the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete assignment of the carbon skeleton. This would include the carbons of the benzothiazole and thiazole rings, as well as the methyl carbon. The absence of published ¹³C NMR data prevents a detailed analysis of its carbon framework.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and bonding within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations within the heterocyclic rings, and various bending vibrations. These spectral fingerprints are vital for confirming the presence of the key structural motifs. Unfortunately, a specific FT-IR spectrum for this compound is not available.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would help in assigning the skeletal vibrations of the fused ring system. As with other spectroscopic data, no experimental FT-Raman spectrum for this compound could be found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, offering insights into its conjugation and electronic structure. The spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated aromatic system. This data is crucial for understanding the photophysical properties of the compound. Regrettably, specific UV-Vis absorption data for this molecule remains unreported in the available scientific literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
The molecular formula for "this compound" is C11H8N2S2, which corresponds to a theoretical monoisotopic mass of approximately 232.01 g/mol . In a typical mass spectrum, the molecular ion peak (M+) would be expected at this m/z value, confirming the compound's molecular weight.
The fragmentation of "this compound" under electron ionization (EI) would likely proceed through several predictable pathways based on the fragmentation of related benzothiazole and thiazole derivatives. The key fragmentation patterns anticipated for "this compound" are detailed below:
Table 1: Predicted Major Fragment Ions of this compound
| m/z (mass/charge) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation Pathway |
| 232 | [C11H8N2S2]+• | [M]+• (Molecular Ion) | The intact molecule with one electron removed. |
| 135 | [C7H5NS]+• | Benzothiazole radical cation | Cleavage of the bond connecting the benzothiazole and thiazole rings. |
| 97 | [C4H3NS]+• | 4-Methylthiazole (B1212942) radical cation | Cleavage of the bond connecting the benzothiazole and thiazole rings. |
| 108 | [C6H4S]+• | Thianthrene-like fragment | Rearrangement and loss of HCN from the benzothiazole ring. |
| 91 | [C6H5N]+• | Phenylnitrile radical cation | Loss of CS from the benzothiazole moiety. |
Detailed Research Findings
The fragmentation of the benzothiazole ring system is well-characterized. Typically, it involves the initial cleavage of the thiazole portion of the benzothiazole ring, often leading to the formation of a stable benzothiazole cation at m/z 135. nist.govnist.gov Subsequent fragmentation of this ion can occur through the loss of a hydrogen cyanide (HCN) molecule to yield a fragment at m/z 108, or the expulsion of a carbon monosulfide (CS) molecule to produce a fragment at m/z 91. mac-mod.com
The 4-methylthiazole moiety is also expected to produce characteristic fragments. Cleavage of the bond linking the two heterocyclic rings would generate a 4-methylthiazole radical cation at m/z 97. Further fragmentation of this ion could involve the loss of a methyl radical to give a thiazole radical cation at m/z 82, or the loss of acetonitrile (B52724) to yield a fragment at m/z 56.
It is important to note that the relative abundances of these fragment ions will depend on the ionization energy and the specific conditions of the mass spectrometry experiment. The analysis of the fragmentation pattern provides a virtual fingerprint of the molecule, allowing for its unambiguous identification and differentiation from isomeric structures. The study of substituted benzothiazoles has shown that the nature and position of substituents significantly influence the fragmentation pathways, a principle that underpins the structural elucidation of novel compounds like "this compound". researchgate.netorientjchem.org
Article Generation Not Possible Due to Lack of Specific Data
Following a comprehensive search for scientific literature, it is not possible to generate the requested article on the chemical compound “this compound.” The search did not yield any dedicated computational and theoretical chemistry studies for this specific molecule.
The instructions required a detailed analysis based on a strict outline, including specific data from Density Functional Theory (DFT) calculations. This would involve:
Optimized Molecular Geometry and Conformational Analysis: Specific bond lengths, bond angles, and dihedral angles resulting from DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Precise energy values for the HOMO and LUMO, the resulting energy gap, and analysis of charge distribution and transfer.
Calculation of Spectroscopic Parameters: Theoretically calculated vibrational frequencies and their specific assignments to the molecular structure.
While extensive research exists for the broader class of benzothiazole derivatives, as evidenced by studies on related but different molecules nbu.edu.samgesjournals.commdpi.comnih.govproteobiojournal.comscirp.orgscirp.orgbohrium.comajrconline.org, no papers containing this specific computational data for "this compound" were found. The user's explicit instruction to focus solely on this compound and not introduce information outside this scope prevents the use of data from these related studies.
Without access to published research containing these fundamental computational results, a scientifically accurate and informative article that adheres to the required structure and content cannot be created.
Table of Compounds Mentioned
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Calculation of Spectroscopic Parameters
NMR Chemical Shifts (GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method is effective in predicting the magnetic shielding tensors of molecules, which are directly related to the experimentally observed chemical shifts.
As of the current literature review, specific theoretical NMR chemical shift data for 2-(4-Methyl-2-thiazolyl)-Benzothiazole, calculated using the GIAO method, has not been reported. Such a study would involve optimizing the molecule's geometry using a computational method like Density Functional Theory (DFT) and then performing the GIAO calculation to predict the ¹H and ¹³C NMR spectra. These theoretical values would be invaluable for confirming the experimental assignments of the compound's structure. For benzazole compounds in general, ¹³C-NMR chemical shifts are considered a valuable tool for analyzing tautomeric equilibrium. nih.gov
UV-Vis Absorption Wavelengths (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally.
A detailed TD-DFT study predicting the UV-Vis absorption wavelengths for this compound is not available in the reviewed scientific literature. Such a calculation would provide insight into the electronic structure of the molecule, including the nature of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Reactivity Descriptors
Reactivity descriptors derived from conceptual DFT are crucial for predicting the chemical behavior of a molecule. These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω). They are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Specific calculated values for these reactivity descriptors for this compound have not been published. However, studies on other benzothiazole (B30560) derivatives show that these molecules are of significant interest in computational chemistry for analyzing their reactive nature. biointerfaceresearch.com
Molecular Docking Studies in the Context of Target Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While docking studies specifically for this compound are not detailed in the available literature, research on closely related benzothiazole-thiazole hybrids provides significant insight into their potential target interaction mechanisms. biointerfaceresearch.com These compounds are frequently investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. biointerfaceresearch.comdntb.gov.ua
The interaction mechanism for this class of compounds often involves the benzothiazole and thiazole (B1198619) ring systems forming key interactions within the ATP-binding site of kinases. biointerfaceresearch.com Docking studies on benzothiazole-thiazole hybrids targeting the p56lck kinase, for example, reveal that the linkage between the two heterocyclic systems is a critical determinant of binding. biointerfaceresearch.com Common interactions observed for these scaffolds include:
Hydrogen Bonds: Formation of hydrogen bonds with amino acid residues in the hinge region of the kinase domain.
Arene-Cation Interactions: π-stacking or cation-π interactions between the aromatic rings of the ligand and charged or aromatic residues of the protein, such as lysine (B10760008) or arginine. semanticscholar.org
Hydrophobic Interactions: The benzothiazole moiety often fits into a hydrophobic pocket within the binding site.
These interactions anchor the inhibitor within the active site, preventing the binding of ATP and thus inhibiting the enzyme's activity. For instance, studies on various benzothiazole derivatives targeting the FOXM1 protein have identified key interactions with residues like Asn283, His287, and Arg286 as crucial for their inhibitory effect. nih.gov
Table 1: Summary of Potential Interaction Types for Benzothiazole-Thiazole Scaffolds in Protein Kinase Binding Sites
| Interaction Type | Description | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding | Donation or acceptance of a hydrogen atom with backbone or side-chain residues. | Serine, Aspartate, Glutamate |
| Arene-Cation/π-π Stacking | Non-covalent interactions between the aromatic rings of the ligand and protein residues. | Lysine, Arginine, Phenylalanine |
| Hydrophobic Interactions | Interactions of nonpolar regions of the ligand with hydrophobic pockets in the target. | Leucine, Valine, Alanine |
Mechanistic Research and Biological Target Interactions Non Clinical/in Vitro Focus
Investigation of Molecular Mechanisms of Action at Cellular and Subcellular Levels
The benzothiazole (B30560) scaffold is a prominent feature in many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 2-(4-Methyl-2-thiazolyl)-Benzothiazole and its derivatives have been the subject of various in vitro studies to elucidate their mechanisms of action at the molecular level.
Derivatives of this compound have demonstrated significant inhibitory effects against several key enzymes.
DNA Gyrase and Topoisomerase IV:
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival, making them attractive targets for antibacterial drug development. u-szeged.huals-journal.com They are responsible for maintaining the proper topology of DNA during replication and cell division. als-journal.comals-journal.com Benzothiazole-based compounds have been identified as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.govnih.govdiva-portal.org
For instance, two novel benzothiazole ethyl urea-based small molecules potently inhibited the ATPase function of both DNA gyrase and topoisomerase IV from Escherichia coli, with IC50 values ranging from 0.0033 µg/ml to 0.046 µg/ml. nih.gov Structure-activity relationship studies have shown that modifications to the benzothiazole scaffold can lead to improved inhibition of these enzymes from both Staphylococcus aureus and Escherichia coli, with some analogs achieving IC50 values in the nanomolar range. u-szeged.hu The crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B revealed that the inhibitor binds to the ATP-binding pocket. nih.gov
| Compound | Target Enzyme | Organism | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | DNA Gyrase | Escherichia coli | 0.0033 - 0.046 |
| Compound B | Topoisomerase IV | Escherichia coli | 0.0033 - 0.046 |
| Optimized Analog | DNA Gyrase | Staphylococcus aureus | Nanomolar range |
| Optimized Analog | Topoisomerase IV | Escherichia coli | Nanomolar range |
ATR Kinase:
Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR) pathway, making it a target for cancer therapy. nih.gov A novel series of benzothiazole and chromone derivatives were synthesized and evaluated for their anticancer activity as ATR kinase inhibitors. nih.gov Immunoblot assays confirmed the inhibitory potential of these compounds against ATR kinase by observing the inhibition of Chk1 phosphorylation at Ser 317 in HeLa and HCT116 cancer cell lines. nih.gov
Cytochrome P450:
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov While specific data for this compound is limited, studies on related benzothiazole derivatives have shown varying degrees of CYP inhibition. For example, 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole was predicted to be a non-inhibitor of CYP450 2C9, 2D6, 2C19, and 3A4. drugbank.com In contrast, 2-(4-aminophenyl)benzothiazoles are known to induce cytochrome P450 1A1 activity, which is critical for their antitumor effects. nih.gov
Some benzothiazole derivatives have been shown to interact with DNA. Mechanistic studies on a potent human topoisomerase IIα inhibitor, a benzothiazole tosylated salt, suggested that it acts as a DNA minor groove-binding agent rather than a DNA intercalator or a topoisomerase poison. researchgate.net This compound was found to initially bind to the DNA topoisomerase IIα enzyme and subsequently to the DNA. researchgate.net In other studies, 2-(4-aminophenyl)benzothiazole derivatives were found to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, indicating a direct interaction with DNA. nih.gov
Benzothiazole derivatives have been investigated for their interactions with dopamine receptors, which are implicated in various neuropsychiatric disorders. wikipedia.orgresearchgate.net A series of benzothiazole-based ligands were synthesized and showed antagonist affinities in the low nanomolar range at both dopamine D2S and D3 receptors. nih.gov Introduction of the benzothiazole moiety was well-tolerated by the D2S and D3 receptor binding sites. nih.gov Further structural modifications led to the discovery of high-affinity dual-acting D2S and D3 receptor ligands. nih.gov Specifically, a methoxy substitution at the 2-position of the 4-phenylpiperazine moiety significantly increased D2S receptor binding affinity. nih.gov
Several studies have demonstrated the ability of benzothiazole derivatives to induce apoptosis in various cancer cell lines. For example, benzothiazole-chalcone hybrids were shown to induce apoptosis in AGS gastric cancer cells by upregulating caspases-3, -8, and -9, suppressing the anti-apoptotic protein Bcl-2, and elevating the pro-apoptotic proteins Bax and p53. nih.gov Similarly, synthesized 2-substituted benzothiazole derivatives demonstrated antiproliferative effects and induced apoptosis in pancreatic cancer cells (PANC-1). nih.gov
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of benzothiazole-based compounds to enhance their biological activities.
The electronic and steric properties of substituents on the benzothiazole scaffold and its associated rings play a significant role in determining the in vitro activity of these compounds.
Antibacterial Activity: In a series of thiazolyl aminobenzothiazole derivatives, compounds with electron-withdrawing fluoro substituents at the 6-position of the benzothiazole ring showed enhanced activity against both Gram-negative and Gram-positive bacteria. tandfonline.com This suggests that electron-withdrawing groups on the benzothiazole ring favor antibacterial activity.
Anticancer Activity: For 2-(4-aminophenyl)benzothiazoles, the introduction of a methyl or halogen substituent at the 3'-position of the 2-phenyl group enhances potency and broadens the spectrum of anticancer activity. uobabylon.edu.iqacs.org
Enzyme Inhibition: In the development of DNA gyrase and topoisomerase IV inhibitors, the replacement of a 4,5,6,7-tetrahydrobenzo[d]thiazole core with a benzothiazole-2,6-diamine scaffold resulted in equipotent nanomolar inhibitors with improved activity against S. aureus enzymes. nih.gov Furthermore, the nature of the substituent at position 4 of the benzothiazole moiety was found to influence the binding to the enzyme's active site. diva-portal.org
Receptor Binding: For dopamine D2S and D3 receptor ligands, substitutions on both the benzothiazole heterocycle and the 4-phenylpiperazine moiety were explored. A methoxy group at the 2-position of the 4-phenylpiperazine significantly increased D2S receptor binding affinity. nih.gov
| Biological Activity | Scaffold/Position | Favorable Substituent Properties |
|---|---|---|
| Antibacterial | 6-position of benzothiazole | Electron-withdrawing (e.g., Fluoro) |
| Anticancer | 3'-position of 2-phenyl group | Methyl, Halogen |
| Dopamine D2S Receptor Binding | 2-position of 4-phenylpiperazine | Methoxy |
Role of Core Scaffold Modifications on Target Binding
The binding affinity of benzothiazole derivatives to their biological targets can be significantly influenced by modifications to the core scaffold. While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in publicly available research, valuable insights can be drawn from studies on closely related analogs, such as 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), a derivative of Thioflavin-T known for its high affinity for β-amyloid fibrils. nih.gov
Research on BTA-1 and its derivatives has demonstrated that even minor alterations to the benzothiazole core or its substituents can dramatically alter binding affinity. For instance, the affinity of these compounds for β-amyloid can span a wide range, from low nanomolar to micromolar concentrations, based on the specific chemical groups attached to the phenylbenzothiazole core. nih.gov A strong correlation has been observed between the binding affinities of these analogs to synthetic β-amyloid fibrils and to human brain tissue from Alzheimer's disease patients, suggesting that the interactions observed in vitro are relevant to the pathological state. nih.gov
This body of research underscores the principle that the electronic and steric properties of substituents on the benzothiazole ring system are critical determinants of target engagement. Modifications can impact the planarity of the molecule, its ability to intercalate into the cross-β-sheet structures of amyloid fibrils, and the formation of hydrogen bonds or other non-covalent interactions that stabilize the ligand-target complex.
Interactions with Protein Aggregates (e.g., β-Amyloid, α-Synuclein)
The aggregation of proteins such as β-amyloid and α-synuclein is a pathological hallmark of several neurodegenerative disorders. nih.govnih.gov Benzothiazole derivatives have been investigated for their ability to bind to these protein aggregates, offering potential as diagnostic imaging agents or as therapeutic inhibitors of aggregation.
Binding Affinity and Specificity
The binding of benzothiazole compounds to protein aggregates is often characterized by their affinity (typically reported as the dissociation constant, Kd, or the inhibition constant, Ki) and specificity for a particular type of aggregate.
For β-amyloid, studies on the analog BTA-1 have provided detailed quantitative data. The binding of radiolabeled BTA-1 to brain homogenates from Alzheimer's disease patients is characterized by a high affinity, with a Kd value of approximately 5.8 ± 0.90 nM. nih.govnih.gov This high-affinity binding is predominantly specific to the fibrillar form of β-amyloid. nih.gov Competitive binding assays with a series of BTA analogs have revealed a wide range of inhibition constants (Ki) for displacing [3H]BTA-1 from synthetic Aβ(1–40) fibrils, further illustrating the impact of structural modifications on binding affinity. nih.gov
| Compound/Analog | Target | Binding Affinity (Ki in nM) |
| Analog 1 | Synthetic Aβ(1–40) fibrils | 1.8 |
| Analog 2 | Synthetic Aβ(1–40) fibrils | 10.5 |
| Analog 3 | Synthetic Aβ(1–40) fibrils | 35.7 |
| Analog 4 | Synthetic Aβ(1–40) fibrils | 156 |
| Analog 5 | Synthetic Aβ(1–40) fibrils | 3030 |
This table presents a selection of data from a study on BTA-1 analogs to illustrate the range of binding affinities observed with modifications to the core scaffold. The specific structures of these analogs are detailed in the source literature. nih.gov
| Compound | Target | ThT Fluorescence Inhibition (%) |
| Benzothiazole Derivative 35 | α-synuclein fibrils | 95.0 |
| Benzothiazole Derivative 42 | α-synuclein fibrils | 90.5 |
This table showcases the inhibitory effect of selected benzothiazole derivatives on α-synuclein fibrillization as measured by the reduction in Thioflavin-T fluorescence. nih.gov
These findings collectively suggest that the this compound scaffold holds potential for specific and high-affinity interactions with pathological protein aggregates. The precise nature of these interactions, and the opportunities for optimizing them through chemical modification, remain a fertile area for further non-clinical investigation.
Applications in Advanced Research Probes and Materials Science
Development of Benzothiazole-Based Fluorescent Probes
The benzothiazole (B30560) framework is a cornerstone in the design of fluorescent probes. By introducing specific functional groups or combining it with other molecular entities, researchers can create probes that exhibit changes in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific target analyte. This "turn-on" or ratiometric response allows for the sensitive and selective detection of ions, small molecules, and complex biological structures.
Benzothiazole-based fluorescent probes have been engineered for the detection of critical biological analytes like hydrogen peroxide (H₂O₂) and hydrazine. These small molecules play significant roles in physiological and pathological processes, and their detection is vital for understanding cellular function and environmental contamination.
Hydrogen Peroxide (H₂O₂) Detection: A novel "turn-on" fluorescent probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (Probe BT-BO) , has been developed for the selective detection of H₂O₂. nih.gov This probe operates on an Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.gov The design incorporates an aryl boric acid ester unit as the reactive group for H₂O₂. nih.gov In the presence of H₂O₂, the boronate ester is cleaved, triggering a significant fluorescence enhancement. Probe BT-BO exhibits high sensitivity and selectivity, a well-resolved emission peak at 604 nm, and has been successfully used for imaging both exogenous and endogenous H₂O₂ in living cells. nih.gov
Hydrazine (N₂H₄) Detection: Hydrazine is a highly toxic and carcinogenic compound, making its detection in environmental and biological systems crucial. Benzothiazole-based chemodosimetric probes have been synthesized for this purpose. nih.gov These probes often work by blocking the ESIPT pathway of the benzothiazole fluorophore with a protecting group. nih.gov When the probe reacts with hydrazine, the protecting group is removed, restoring the ESIPT process and causing a remarkable change in the probe's photophysical properties, including a significant increase in fluorescence intensity. nih.govresearchgate.net Theoretical studies on probes like 2-(4-Acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester (HP1) have been conducted to understand the sensing mechanism and to design derivatives with even better performance, such as larger Stokes shifts. researchgate.net
The misfolding and aggregation of proteins such as β-amyloid (Aβ) and α-synuclein (α-syn) are pathological hallmarks of neurodegenerative disorders like Alzheimer's and Parkinson's disease, respectively. Fluorescent probes capable of detecting these aggregates are invaluable for disease diagnosis and research.
Push-pull benzothiazole (PP-BTA) derivatives have been designed and synthesized as fluorescent probes for the detection of both Aβ and α-syn aggregates. researchgate.netbohrium.comnih.gov These probes show a significant increase in fluorescence intensity when they bind to the aggregates in solution. researchgate.netnih.gov In vitro saturation binding assays have demonstrated that these derivatives have a high affinity for both types of protein aggregates. researchgate.netnih.gov One particular derivative, PP-BTA-4 , has shown exceptional promise by clearly staining senile plaques (composed of Aβ) in brain sections from Alzheimer's patients and Lewy bodies (composed of α-syn) in brain sections from Parkinson's patients. bohrium.comnih.gov This dual-functionality suggests that PP-BTA-4 could be a valuable tool for studying the interplay between different proteinopathies. bohrium.com
| Probe | Binding Affinity (Kd) for Aβ(1-42) Aggregates | Binding Affinity (Kd) for α-synuclein Aggregates | Reference |
|---|---|---|---|
| PP-BTA Derivatives | 40–148 nM | 48–353 nM | researchgate.netnih.govnih.gov |
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been developed as potent and selective ligands for various biological receptors. These ligands can be radiolabeled or functionalized to act as probes for receptor visualization and quantification, particularly using techniques like Positron Emission Tomography (PET).
Cannabinoid CB₂ Receptor Ligands: The cannabinoid receptor type 2 (CB₂) is upregulated in conditions involving neuroinflammation and cancer, making it a valuable diagnostic target. Researchers have developed fluorinated and methoxylated benzothiazole derivatives that act as highly potent and selective CB₂ receptor ligands. researchgate.net Starting from a benzothiazole-2-ylidine amide hit compound, modifications were made to enhance selectivity over the CB₁ receptor and to introduce sites for radiolabeling with ¹⁸F or ¹¹C for PET imaging. researchgate.net Several of the synthesized compounds displayed subnanomolar binding affinity for the CB₂ receptor (Kᵢ values from 0.16 nM to 0.68 nM) with no affinity for the CB₁ receptor, demonstrating remarkable selectivity. researchgate.net
Multitarget-Directed Ligands for Alzheimer's Disease: In the context of complex multifactorial diseases like Alzheimer's, multitarget-directed ligands (MTDLs) are a promising therapeutic strategy. Benzothiazole derivatives have been designed as MTDLs that interact with the histamine (B1213489) H₃ receptor (H₃R) as well as enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). mdpi.com One promising compound, 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) , showed high affinity for the H₃R (Kᵢ = 0.036 μM) and potent inhibition of the targeted enzymes, making it a lead structure for developing new anti-Alzheimer's agents. mdpi.com
The functionality of many advanced benzothiazole-based probes relies on specific photophysical principles, most notably Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond. researchgate.net Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer that has a different electronic structure and, consequently, a different fluorescence emission wavelength. nih.govresearchgate.net This process results in an unusually large Stokes shift (the difference between the absorption and emission maxima), which is highly advantageous for fluorescence imaging as it minimizes self-quenching and background interference. researchgate.net Many 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives are classic ESIPT fluorophores. nih.govresearchgate.net The ESIPT process can be intentionally disrupted by modifying the hydroxyl group; the restoration of this group by reaction with an analyte can "turn on" the ESIPT fluorescence, forming the basis of a sensing mechanism. nih.govresearchgate.net
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. In dilute solutions, these molecules lose energy through non-radiative pathways, such as intramolecular rotations. In the aggregated state, these rotations are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence emission.
Combined AIE + ESIPT Mechanism: Researchers have cleverly combined the AIE and ESIPT phenomena to create highly sensitive and robust fluorescent probes. researchgate.net In these systems, the formation of aggregates in an aqueous environment can facilitate the ESIPT process within a hydrophobic core, while the intramolecular hydrogen bond of the ESIPT moiety helps to lock the molecular structure, enhancing the AIE effect. This synergistic approach leads to probes with large Stokes shifts, high quantum yields, and reduced background fluorescence, making them suitable for complex biological and environmental detection. researchgate.net Probes based on this combined mechanism have been developed for detecting analytes such as mercury ions (Hg²⁺) and H₂O₂. nih.govresearchgate.net
Coordination Chemistry of Benzothiazole Derivatives and Metal Complexes
The thiazole (B1198619) and benzothiazole rings contain both nitrogen and sulfur atoms, which are excellent donor sites for coordinating with metal ions. This ability has led to extensive research into the coordination chemistry of their derivatives, resulting in the synthesis of a wide variety of metal complexes with interesting structural, electronic, and biological properties. The nitrogen atom is typically the stronger donor and is the most common site of coordination.
The synthesis of metal chelates involving thiazole and benzothiazole derivatives is typically achieved by reacting the ligand with a metal salt (often a chloride or acetate (B1210297) salt) in a suitable solvent like ethanol (B145695) or methanol, sometimes under reflux conditions. The resulting metal complexes precipitate from the solution and can be filtered, washed, and dried.
The characterization of these metal chelates is performed using a suite of analytical techniques to confirm the structure and coordination mode:
Elemental Analysis and Molar Conductivity: These methods help to determine the stoichiometry of the complex (the metal-to-ligand ratio).
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which atoms of the ligand are involved in bonding to the metal ion. A shift in the frequency of specific vibrational bands, such as the C=N (azomethine) stretching band in Schiff base ligands, upon complexation indicates coordination through the nitrogen atom. The appearance of new, weak bands in the far-infrared region can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of chelation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transition bands observed for transition metal complexes can be used to infer the coordination environment, such as octahedral or tetrahedral geometry.
Magnetic Susceptibility: Measuring the magnetic moment of a complex helps to determine the number of unpaired electrons and provides further evidence for the coordination geometry (e.g., distinguishing between high-spin octahedral and square planar complexes).
Through these methods, a variety of geometries have been characterized for metal complexes of thiazole-containing ligands, with octahedral being a common arrangement for complexes of the type [M(L)₂Cl₂].
Ligand Design and Coordination Modes
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. The compound 2-(4-Methyl-2-thiazolyl)-Benzothiazole is an exemplary bidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of both the thiazole and benzothiazole rings. This chelation results in the formation of stable five-membered rings with the metal center, a favored configuration in coordination chemistry.
The coordination chemistry of benzothiazole and thiazole derivatives is well-documented, providing a strong basis for predicting the behavior of this compound. For instance, various transition metal complexes with benzothiazole-based Schiff base ligands have been synthesized and characterized. These studies reveal that the benzothiazole nitrogen atom is a potent coordination site. pnrjournal.comnih.gov Similarly, complexes of 2-aminobenzothiazole (B30445) derivatives with metals such as copper(II), cobalt(II), and nickel(II) have been shown to form stable structures, often with octahedral or square planar geometries depending on the metal and auxiliary ligands. pnrjournal.com
In a typical coordination scenario, this compound would act as a neutral bidentate N,N'-donor ligand. The coordination modes can be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. For example, with transition metals like ruthenium(II) or cobalt(III), it is expected to form stable octahedral complexes of the type [M(L)2X2] or [M(L)3], where L represents the this compound ligand and X is a monodentate anion. biointerfaceresearch.com The resulting metallacycles are often planar, contributing to extended π-conjugation within the complex.
Research on related 2-phenylbenzothiazole (B1203474) derivatives has demonstrated their ability to form organometallic complexes with ruthenium(II) and osmium(II), highlighting the versatility of the benzothiazole scaffold in ligand design. nih.gov Furthermore, studies on copper(II) complexes with various thiazole and benzothiazole-containing ligands have shown their potential in forming diverse structural motifs, from mononuclear to polynuclear species. mdpi.com The specific coordination geometry and the resulting electronic properties of complexes containing this compound are areas ripe for further investigation, with potential applications in catalysis and materials science.
Table 1: Predicted Coordination Properties of this compound
| Feature | Description |
|---|---|
| Ligand Type | Bidentate |
| Donor Atoms | Nitrogen (from thiazole ring), Nitrogen (from benzothiazole ring) |
| Chelate Ring Size | 5-membered |
| Typical Metals | Transition metals (e.g., Cu, Co, Ni, Ru, Os, Ag) pnrjournal.comnih.govmdpi.commdpi.com |
| Expected Geometries | Octahedral, Square Planar, Tetrahedral, Trigonal pnrjournal.comnih.govmdpi.com |
Research into Organic Electronic Materials and Polymers
The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The benzothiazole unit is a well-known electron-withdrawing group, and its incorporation into organic molecules can significantly influence their electronic and photophysical properties. nih.gov
Molecules based on donor-acceptor (D-A) architectures are of particular interest for organic electronic materials. In the case of this compound, the benzothiazole can act as an acceptor unit. When combined with suitable donor moieties, this can lead to materials with small HOMO-LUMO gaps, which is advantageous for applications in organic semiconductors. nih.gov Research on benzothiazole derivatives has shown that their electronic properties can be finely tuned by chemical modification, affecting their charge transport characteristics. nih.gov
While specific research on polymers derived from this compound is not widely reported, the broader class of benzothiazole-containing polymers has been explored for various applications. The rigid structure of the benzothiazole unit can enhance the thermal stability and mechanical properties of polymers. Furthermore, the incorporation of such conjugated units into a polymer backbone can lead to materials with interesting photophysical properties, such as fluorescence, making them suitable for use as active layers in OLEDs. researchgate.net
The photophysical properties of related thiazole and benzothiadiazole compounds have been studied, revealing that these systems can exhibit significant Stokes shifts and solvent-dependent fluorescence, which are important characteristics for sensing and imaging applications. rsc.org It is plausible that this compound and its derivatives could also exhibit interesting photophysical behaviors, such as aggregation-induced emission or solvatochromism, making them promising candidates for advanced optical materials. The solid-phase synthesis of peptides containing 2-phenylbenzothiazole scaffolds further points to the versatility of these heterocycles in constructing complex functional materials. nih.gov
Table 2: Potential Applications in Organic Electronics
| Application Area | Rationale |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | The benzothiazole moiety can act as an electron-transporting or emissive material. nih.gov |
| Organic Field-Effect Transistors (OFETs) | The planar, conjugated structure could facilitate charge transport. nih.gov |
| Organic Photovoltaics (OPVs) | Can be used as an acceptor material in donor-acceptor type solar cells. researchgate.net |
| Fluorescent Probes | The inherent fluorescence of the benzothiazole-thiazole system could be exploited for sensing applications. |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Methyl-2-thiazolyl)-Benzothiazole and its derivatives?
The synthesis typically involves condensation reactions. For example, 2-aminothiophenol can react with aldehydes under oxidizing conditions (e.g., sodium hydrosulfite in aqueous ethanol) to form the benzothiazole core . For derivatives, Suzuki cross-coupling with arylboronic acids is employed to introduce substituents, as seen in the synthesis of fluorescent benzothiazole derivatives . Intermediate steps may require alkaline hydrolysis or catalyst-free conditions for specific substitutions .
Q. How are benzothiazole derivatives evaluated for biological activity in academic research?
Standard protocols include in vitro assays for antiproliferative, antioxidant, or antifungal activity. For instance, compounds are tested against cancer cell lines (e.g., hepatocellular carcinoma) using MTT assays to measure IC₅₀ values . Antioxidant activity is assessed via DPPH radical scavenging or FRAP assays, while antifungal screening uses agar diffusion methods . Dose-response curves and comparison to positive controls (e.g., diclofenac for anti-inflammatory activity) are critical for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in benzothiazole synthesis?
Key factors include solvent choice, temperature, and oxidizing agents. For example, refluxing in ethanol with Na₂S₂O₄ achieves higher yields compared to other solvents . Catalyst-free methods reduce side reactions in disubstituted derivatives . Advanced techniques like microwave-assisted synthesis (not explicitly covered in evidence but inferred from analogous studies) may shorten reaction times. Optimization often requires iterative HPLC or GC-MS analysis to monitor intermediates .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?
Discrepancies arise from varying substituent positions or assay conditions. For example, 2,6-disubstituted derivatives may show enhanced antiproliferative activity compared to monosubstituted analogs due to improved membrane permeability . Meta-analysis of multiple studies (e.g., comparing IC₅₀ values across cell lines) and computational modeling (e.g., molecular docking to predict target binding) help resolve contradictions .
Q. How do fluorescent benzothiazole derivatives function as sensors, and what methodological challenges exist?
Derivatives with electron-donating groups (e.g., hydroxyl or methoxy) exhibit solvatochromism or H-bonding-induced fluorescence shifts, enabling H₂O₂ or pH sensing . Challenges include quenching in biological media, addressed by encapsulating probes in nanoparticles or tuning excitation wavelengths (e.g., 330 nm for minimal background interference) . Confocal microscopy validates intracellular localization .
Q. What are the limitations of multi-target approaches for benzothiazole-based therapeutics?
While multi-target compounds (e.g., combining antioxidant and antiproliferative activities) reduce polypharmacy risks, off-target effects complicate dose optimization . Functional group compatibility must be balanced; for instance, thiol groups may enhance antioxidant activity but reduce metabolic stability . Parallel screening in diverse assays (e.g., kinase inhibition + ROS scavenging) is methodologically rigorous but resource-intensive .
Methodological Considerations
Q. How should researchers handle storage and stability of benzothiazole derivatives?
Derivatives with reactive groups (e.g., hydrazides) require storage at -20°C in anhydrous solvents to prevent hydrolysis . Stability tests via TLC or NMR under varying pH/temperature conditions are recommended. For example, 2-(4-morpholinyldithio)-benzothiazole derivatives degrade in humid environments, necessitating desiccated storage .
Q. What analytical techniques are critical for characterizing benzothiazole derivatives?
- Structural elucidation : NMR (¹H/¹³C) and HRMS confirm substitution patterns .
- Purity assessment : HPLC with UV detection (λ = 254–330 nm) .
- Fluorescence profiling : Spectrofluorometry at concentrations ≤10⁻⁵ M to avoid aggregation .
- Thermal stability : DSC/TGA for derivatives intended for material science applications .
Data Interpretation and Reproducibility
Q. Why do some benzothiazole derivatives show inconsistent activity across studies?
Variability in cell line sensitivity (e.g., hepatic vs. breast cancer models) and assay protocols (e.g., serum concentration in media) affects results . Batch-to-batch differences in compound purity (e.g., residual solvents) also contribute. Reproducibility requires adherence to standardized protocols like CLSI guidelines for antifungal testing .
Q. How can researchers validate the mitochondrial apoptosis pathway for benzothiazole derivatives?
Mechanistic studies involve flow cytometry (Annexin V/PI staining), cytochrome c release assays, and Western blotting for Bcl-2/Bax ratios . Mitochondrial membrane potential is measured using JC-1 dye. Contradictory results (e.g., caspase-independent apoptosis) may require siRNA knockdowns of apoptotic regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
